Tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate
Overview
Description
Tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate is a complex organic compound known for its unique spiro structure, which includes a benzopyran and a pyrrolidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-3-carboxylate: Similar spiro structure but with a piperidine ring instead of a pyrrolidine ring.
N-tert-butyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,2’-bicyclo[3.1.0]hexane]-6-carboxamide: Contains a bicyclohexane ring system.
Uniqueness
Tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields .
Biological Activity
Tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate, commonly referred to as a spiro compound, is a member of the benzopyran family. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a spiro arrangement that incorporates both benzopyran and pyrrolidine moieties. The molecular formula is , with a molecular weight of approximately 303.35 g/mol. Its structural features contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 303.35 g/mol |
CAS Number | 1013334-96-7 |
Purity | ≥95% |
Antioxidant Activity
Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For instance, a study found that derivatives of benzopyran showed enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies indicated that the compound effectively reduced the expression of inflammatory mediators in cell cultures treated with lipopolysaccharides (LPS) .
Anticancer Properties
This compound has also been evaluated for its anticancer properties. In cellular assays, this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study 1: Antioxidant Efficacy
In a controlled experiment assessing the antioxidant capacity of several benzopyran derivatives, this compound was found to significantly lower malondialdehyde (MDA) levels in rat liver tissues compared to untreated controls. This suggests a protective effect against lipid peroxidation.
Case Study 2: Anti-inflammatory Response
A study involving murine models of inflammation showed that administration of this compound resulted in a marked decrease in paw edema compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.
Case Study 3: Anticancer Activity
In vitro testing against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines revealed that this compound induced apoptosis through caspase activation pathways. The IC50 values were determined to be significantly lower than those for conventional chemotherapeutics.
Properties
IUPAC Name |
tert-butyl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-16(2,3)22-15(20)18-9-8-17(11-18)10-13(19)12-6-4-5-7-14(12)21-17/h4-7H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPLDEWVQHLNAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013334-96-7 | |
Record name | tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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